Product packaging for Atropine sulfate(Cat. No.:CAS No. 2472-17-5)

Atropine sulfate

Cat. No.: B1253835
CAS No.: 2472-17-5
M. Wt: 387.4 g/mol
InChI Key: VJFQPODMEGSXHC-ZZJGABIISA-N
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Description

Hyoscyamine sulfate is a naturally occurring tropane alkaloid and a potent anticholinergic agent for research applications . As the levorotatory isomer of atropine, it is sourced from plants of the Solanaceae family, such as Hyoscyamus niger and Datura stramonium . Its primary research value lies in its function as a competitive, non-selective antagonist of muscarinic acetylcholine receptors . By blocking the action of acetylcholine at postganglionic cholinergic nerves and on smooth muscles, it inhibits gastrointestinal propulsive motility, decreases gastric acid secretion, and controls excessive pharyngeal, tracheal, and bronchial secretions . This mechanism makes it a crucial tool for studying smooth muscle spasms, secretory processes, and various cholinergic pathways in experimental models . The compound is absorbed completely via oral and sublingual routes and is distributed throughout the body, with a plasma half-life of approximately 2 to 3.5 hours . The majority of the parent compound is excreted unchanged in the urine within the first 12 hours . This product is provided for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human consumption purposes. Researchers should handle this compound with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H25NO7S B1253835 Atropine sulfate CAS No. 2472-17-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3.H2O4S/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4/h2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4)/t13-,14+,15?,16?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFQPODMEGSXHC-ZZJGABIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2472-17-5, 55-48-1
Record name Atropine, sulfate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002472175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atropine sulphate
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Pharmacological Mechanisms and Receptor Interaction Studies

Elucidation of Anticholinergic and Antimuscarinic Action

Hyoscyamine (B1674123) sulfate (B86663) exerts its effects by acting as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors. nih.govmedchemexpress.commedchemexpress.eu Acetylcholine is a primary neurotransmitter of the parasympathetic nervous system, which governs a wide array of involuntary bodily functions. By blocking the action of acetylcholine, hyoscyamine effectively inhibits parasympathetic activity. nih.govwikipedia.org This blockade occurs at postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine but may lack direct cholinergic innervation. pediatriconcall.comregionblekinge.se

The physiological consequences of this anticholinergic action are widespread. It leads to a reduction in secretions from salivary, bronchial, and sweat glands, as well as decreased gastric acid production. nih.govregionblekinge.se In the gastrointestinal tract, it inhibits propulsive motility, leading to an antispasmodic effect. regionblekinge.se Furthermore, it can increase heart rate and cause dilation of the pupils (mydriasis). wikipedia.org

Muscarinic Acetylcholine Receptor (mAChR) Subtype Specificity and Binding

Competitive Antagonism at mAChRs (M1, M2, M3, M4, M5)

Hyoscyamine sulfate functions as a non-selective competitive antagonist at muscarinic receptors, meaning it can bind to all five subtypes (M1, M2, M3, M4, and M5). nih.govnih.govdrugbank.com This non-selectivity is in contrast to some reports that have suggested a more selective action, particularly for the M2 receptor. wikipedia.org However, broader evidence supports its potent antagonism across all five subtypes. wikipedia.org By binding to these receptors, hyoscyamine prevents acetylcholine from binding and initiating its normal physiological response. The antagonism at different receptor subtypes contributes to its diverse effects. For instance, antagonism at M3 receptors in smooth muscle and glands leads to relaxation and reduced secretions, respectively. drugbank.com

Kinetic and Thermodynamic Parameters of Receptor Binding

The interaction between hyoscyamine and muscarinic receptors can be characterized by its kinetic and thermodynamic parameters. While specific quantitative data for hyoscyamine sulfate is not extensively detailed in the provided results, studies on similar antimuscarinic agents provide a framework for understanding these interactions. For instance, a study on the M3 muscarinic receptor determined the association and dissociation rate constants for other antagonists like atropine (B194438) sulfate and scopolamine (B1681570) hydrochloride. mdpi.comdntb.gov.ua The binding affinity of a ligand is a function of its association rate (how quickly it binds to the receptor) and its dissociation rate (how quickly it unbinds). nih.gov Thermodynamic parameters, such as enthalpy and entropy changes, also govern the binding process. researchgate.net

A study using an immobilized M3 muscarinic receptor affinity column provided the following binding data for related compounds: mdpi.comdntb.gov.ua

CompoundAssociation Constant (K_a) (M⁻¹)Dissociation Rate Constant (k_d) (min⁻¹)
(-)-Scopolamine hydrochloride(2.39 ± 0.03) × 10⁴27.47 ± 0.65
Atropine sulfate(3.71 ± 0.03) × 10⁴14.28 ± 0.17
Pilocarpine(2.73 ± 0.04) × 10⁴10.70 ± 0.35

This table is interactive. Users can sort the data by clicking on the column headers.

This data illustrates the dynamic nature of receptor-ligand interactions. Although specific values for hyoscyamine sulfate are not listed, as a potent antimuscarinic, it would be expected to exhibit high affinity for muscarinic receptors.

Investigation of Selectivity Profiles Across Muscarinic Receptor Subtypes

While generally considered non-selective, there have been investigations into the potential for subtle selectivity of hyoscyamine and related compounds across mAChR subtypes. Some sources have described hyoscyamine as a selective M2 receptor antagonist. wikipedia.org However, other studies assert that it potently antagonizes all five muscarinic receptor subtypes. wikipedia.org In comparison, atropine has shown the highest affinity for the M1 subtype, followed by M2 and M3, with weaker affinity for M4 and M5. nih.gov Scopolamine demonstrates strong affinity for M1-M4 compared to M5. nih.gov The clinical effects of hyoscyamine are a composite of its actions on all these receptor subtypes.

Cellular and Molecular Investigations of Pharmacodynamic Effects

The binding of hyoscyamine to muscarinic receptors initiates a cascade of cellular and molecular events that ultimately produce its observable pharmacodynamic effects.

Modulation of Cholinergic Neurotransmission Pathways

By blocking muscarinic receptors, hyoscyamine sulfate directly modulates cholinergic neurotransmission. In the peripheral nervous system, this leads to the inhibition of parasympathetic effects on various organs, including smooth muscle, cardiac muscle, and exocrine glands. regionblekinge.sencats.io For example, in the gastrointestinal tract, the blockade of M3 receptors on smooth muscle cells reduces contractility and spasms. drugbank.com In the heart, antagonism of M2 receptors on the sinoatrial and atrioventricular nodes can lead to an increased heart rate. wikipedia.orgdrugbank.com

At the cellular level, the antagonism of mAChRs by hyoscyamine prevents the G-protein-mediated signaling cascades that are normally initiated by acetylcholine. This can involve the inhibition of phospholipase C activation (linked to M1, M3, and M5 receptors) and the inhibition of adenylyl cyclase (linked to M2 and M4 receptors). These actions alter intracellular second messenger concentrations, such as inositol (B14025) trisphosphate, diacylglycerol, and cyclic adenosine (B11128) monophosphate (cAMP), thereby modulating cellular function. nih.gov

Impact on Signal Transduction Cascades

Hyoscyamine sulfate exerts its pharmacological effects primarily by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). medchemexpress.commdpi.com These receptors are G-protein coupled receptors (GPCRs) that mediate a variety of cellular responses upon activation by the neurotransmitter acetylcholine. drugbank.com By blocking the binding of acetylcholine, hyoscyamine sulfate prevents the initiation of downstream signal transduction cascades. mdpi.commedscape.com

The specific impact on signal transduction depends on the muscarinic receptor subtype being antagonized. There are five subtypes (M1-M5), which couple to different G-proteins and effector enzymes. ptfarm.pl

Inhibition of Adenylyl Cyclase: M2 and M4 receptors are coupled to inhibitory G-proteins (Gαi/o). When acetylcholine binds to these receptors, it leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP). drugbank.comptfarm.pl Hyoscyamine's antagonism of M2 and M4 receptors prevents this inhibition. drugbank.com Research on cardiac membranes has demonstrated a constitutive inhibitory action of muscarinic receptors on adenylyl cyclase, which is stereospecifically suppressed by hyoscyamine. drugbank.comncats.io

Stimulation of Phospholipase C: M1, M3, and M5 receptors are coupled to Gαq/11 proteins. ptfarm.pl Activation of these receptors stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). drugbank.comgenome.jp IP3 triggers the release of calcium ions (Ca2+) from intracellular stores, while DAG activates protein kinase C. kegg.jp Hyoscyamine's blockade of these receptors inhibits this signaling pathway. drugbank.comgenome.jpkegg.jpkegg.jp

Preclinical Pharmacodynamic Characterization in Ex Vivo and In Vitro Models

The anticholinergic properties of hyoscyamine sulfate have been characterized in various preclinical models, demonstrating its effects on smooth muscle, glandular secretions, and cardiac tissue.

Smooth Muscle Relaxant Properties in Isolated Organ Preparations

Hyoscyamine sulfate demonstrates significant smooth muscle relaxant (antispasmodic) properties by inhibiting the actions of acetylcholine on muscarinic receptors located on smooth muscle cells. medscape.comncats.iofda.gov This effect has been observed in various isolated organ preparations.

In studies involving isolated segments of the gastrointestinal tract, such as the guinea pig ileum, hyoscyamine effectively antagonizes muscle contractions induced by cholinergic agonists. globalrph.commdpi.com Its mechanism involves blocking the M3 muscarinic receptors on smooth muscle, which are responsible for mediating acetylcholine-induced contraction. mdpi.com This blockade prevents the influx of calcium ions that are necessary for muscle contraction, leading to relaxation. Consequently, hyoscyamine sulfate inhibits gastrointestinal propulsive motility. drugs.comnih.govnih.govrxlist.com It is also used to relieve smooth muscle spasms in the bladder. medscape.comwebmd.com

Influence on Secretory Glandular Function (e.g., Salivary, Bronchial)

Hyoscyamine sulfate effectively reduces secretions from various exocrine glands by blocking muscarinic receptors that control glandular function. drugs.comnih.govregionblekinge.se This action is particularly evident in the salivary and bronchial glands.

Salivary Glands: Saliva production is largely controlled by parasympathetic stimulation via M3 muscarinic receptors. sweathelp.org By antagonizing these receptors, hyoscyamine inhibits salivary flow. researchgate.net

Bronchial Glands: The compound also controls excessive pharyngeal, tracheal, and bronchial secretions. fda.govdrugs.comnih.govnih.gov This is achieved by blocking acetylcholine's effect on muscarinic receptors in the submucosal glands of the respiratory tract.

Furthermore, hyoscyamine sulfate has been shown to decrease gastric acid secretion by inhibiting the cholinergic stimulation of parietal cells in the stomach. drugs.comnih.govnih.gov

Cardiac Electrophysiological Effects in Isolated Myocardial Tissues

In isolated myocardial tissues, hyoscyamine sulfate exerts its effects by blocking muscarinic receptors present in cardiac muscle, the sinoatrial (SA) node, and the atrioventricular (AV) node. ncats.iodrugs.comnih.gov The primary cardiac muscarinic receptor is the M2 subtype, which mediates the negative chronotropic (heart rate) and inotropic (contractility) effects of acetylcholine. drugbank.com

By antagonizing these M2 receptors, hyoscyamine blocks the parasympathetic (vagal) influence on the heart. This leads to an increase in the heart rate by preventing the acetylcholine-mediated decrease in the rate of depolarization in the SA node. drugbank.comdrugbank.com

Comparative Pharmacology with Related Tropane (B1204802) Alkaloids

Hyoscyamine is the levorotary isomer of atropine and shares a close structural relationship with other tropane alkaloids like scopolamine. wikipedia.orgdrugbank.com However, there are notable differences in their pharmacological profiles, particularly concerning receptor affinity and potency.

Quantitative Receptor Affinity Profiling

Quantitative studies reveal differences in binding affinities of hyoscyamine and related compounds to muscarinic receptor subtypes. The pharmacological action of tropane alkaloids is highly stereoselective. mdpi.comnih.gov Research indicates that S-(-)-hyoscyamine is significantly more potent than its R-(+)-isomer, with estimates ranging from 30 to 300 times greater potency. mdpi.comnih.gov Atropine is a racemic mixture of d- and l-hyoscyamine (B7768854). drugbank.com

While some reports suggest hyoscyamine is selective for M2 receptors nih.govrhhz.net, others characterize it and its racemate, atropine, as non-selective muscarinic antagonists. drugbank.comdrugbank.com In contrast, scopolamine shows a strong affinity for M1-M4 subtypes compared to the M5 subtype. nih.govrhhz.net

The table below presents comparative receptor affinity data for related tropane alkaloids.

CompoundReceptor SubtypeAffinity (IC50 / Ki)
Atropine M1 (human)Ki: 0.50 nM fao.org
M2 (human)Ki: 0.90 nM fao.org
M3 (human)Ki: 1.1 nM fao.org
M4 (human)Ki: 0.6 nM fao.org
M5 (human)Ki: 1.7 nM fao.org
mAChR (porcine brain)IC50: 4.7 nM nih.govrhhz.net
nAChRIC50: 284 µM nih.govrhhz.net
Scopolamine mAChR (porcine brain)IC50: 2.2 nM nih.govrhhz.net
nAChRIC50: 928 µM nih.govrhhz.net
Hyoscyamine Muscarinic ReceptorsIC50: 7.5 nM ncats.io

This table is interactive. Click on the headers to sort the data.

It has also been noted that N-methylation of hyoscyamine and scopolamine can increase their affinity for muscarinic receptors, with resulting IC50 values in the range of 0.1–0.3 nM. nih.govrhhz.net

Functional Potency Comparisons in Preclinical Assays

Hyoscyamine sulfate, a tropane alkaloid, functions as a competitive and non-selective antagonist at muscarinic acetylcholine receptors (mAChRs). Its functional potency has been extensively characterized in a variety of preclinical assays, which are fundamental to understanding its pharmacological profile. These assays typically measure the antagonist's ability to inhibit the response induced by a muscarinic agonist, such as acetylcholine or carbachol. The potency is often quantified using the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to elicit the original response.

The pharmacological activity of tropane alkaloids is known to be stereoselective. Hyoscyamine is the levorotatory (S-(−)-) isomer of atropine and is significantly more potent than its dextrorotatory (R-(+)-) counterpart. nih.gov In fact, the S-(−)-isomer is estimated to be 30 to 300 times more potent than the R-(+)-isomer, with the racemic mixture, atropine, exhibiting intermediate activity. nih.govuobasrah.edu.iq At comparable doses, hyoscyamine possesses 98% of the anticholinergic potency of atropine. wikipedia.org

Functional studies in isolated tissue preparations are a cornerstone of preclinical potency evaluation. In guinea-pig ileum, a tissue rich in M3 muscarinic receptors, both hyoscine (scopolamine) and atropine have demonstrated potent antagonism of acetylcholine-induced contractions, with pA2 values of 9.5 and 9.0, respectively. taylorandfrancis.com Another study reported a pA2 value of 9.04 ± 0.03 for S-(-)-hyoscyamine at M3 receptors in rat ileum. nih.gov

Further investigations using various isolated tissues have revealed differences in the affinity of R-(+)-hyoscyamine across different muscarinic receptor populations. For instance, R-(+)-hyoscyamine displayed a 100-fold lower affinity for muscarinic receptors in rabbit peripheral lung strips and guinea-pig gallbladder strips compared to those in the immature guinea-pig uterus. unifi.it The crude extract of Hyoscyamus niger, containing hyoscyamine, produced a rightward parallel shift of acetylcholine concentration-response curves in guinea-pig ileum, which is characteristic of competitive antagonism, similar to the action of atropine. aku.edu

The advent of cloned human muscarinic receptors expressed in cell lines, such as Chinese hamster ovary (CHO-K1) cells, has allowed for more precise determination of functional potency and selectivity at each of the five receptor subtypes (M1-M5). Studies have consistently shown that S-(-)-hyoscyamine is a high-potency antagonist across all five subtypes. nih.gov While generally considered non-selective, some nuanced differences in potency have been recorded. wikipedia.org

The following tables present comparative data on the functional potency of hyoscyamine and related compounds from various preclinical assays.

Table 1: Comparative pA2 Values of Muscarinic Antagonists in Isolated Tissue Preparations

AntagonistTissue PreparationPredominant ReceptorpA2 Value
S-(-)-HyoscyamineRat IleumM39.04 ± 0.03 nih.gov
R-(+)-HyoscyamineRabbit Vas DeferensM17.05 ± 0.05 nih.gov
R-(+)-HyoscyamineRat AtriumM27.25 ± 0.04 nih.gov
R-(+)-HyoscyamineRat IleumM36.88 ± 0.05 nih.gov
R-(+)-HyoscyamineImmature Guinea-Pig UterusM4 (putative)9.56 ± 0.01 unifi.it
R-(+)-HyoscyamineRabbit Peripheral Lung StripsM4 (putative)7.15 ± 0.02 unifi.it
R-(+)-HyoscyamineGuinea-Pig Gallbladder StripsM4 (putative)7.69 ± 0.05 unifi.it
AtropineGuinea-Pig IleumM39.0 taylorandfrancis.com
Scopolamine (Hyoscine)Guinea-Pig IleumM39.5 taylorandfrancis.com

This table presents pA2 values, a measure of antagonist potency, from functional assays on isolated animal tissues.

Table 2: Comparative pKi Values of Hyoscyamine Enantiomers at Cloned Human Muscarinic Receptors

CompoundhM1 Receptor (pKi)hM2 Receptor (pKi)hM3 Receptor (pKi)hM4 Receptor (pKi)hM5 Receptor (pKi)
S-(-)-Hyoscyamine9.48 ± 0.18 nih.gov9.45 ± 0.31 nih.gov9.30 ± 0.19 nih.gov9.55 ± 0.13 nih.gov9.24 ± 0.30 nih.gov
R-(+)-Hyoscyamine8.21 ± 0.07 nih.gov7.89 ± 0.06 nih.gov8.06 ± 0.18 nih.gov8.35 ± 0.11 nih.gov8.17 ± 0.08 nih.gov

This table shows the binding affinities (pKi values), determined from functional assays, of the two enantiomers of hyoscyamine at the five human muscarinic receptor subtypes expressed in CHO-K1 cells. Higher pKi values indicate greater binding affinity.

These preclinical data underscore the high functional potency of hyoscyamine sulfate as a muscarinic antagonist. The stereoselectivity is evident, with the S-(-)-isomer being markedly more potent than the R-(+)-isomer. While active across all five muscarinic subtypes, subtle differences in potency across various tissues and receptor clones have been documented in detailed research findings.

Biosynthesis, Bioproduction, and Synthetic Pathways Research

The investigation into hyoscyamine (B1674123), a tropane (B1204802) alkaloid of significant medicinal value, is a dynamic field of research. Scientific inquiry has focused on understanding its natural formation in plants, developing advanced methods for its isolation, and pioneering biotechnological strategies for sustainable production. This research underpins the efforts to ensure a stable supply of this important compound for pharmaceutical applications.

Analytical Methodologies and Structural Characterization

Chromatographic Techniques for Analysis and Quantification

Chromatography is the cornerstone for the separation and quantification of hyoscyamine (B1674123) sulfate (B86663) from complex matrices, including pharmaceutical preparations and biological samples. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are routinely utilized.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of hyoscyamine sulfate due to its high resolution and sensitivity. Various HPLC modes can be adapted to suit specific analytical requirements, from simple quantification to complex enantiomeric purity assessment.

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a common method for the routine analysis of hyoscyamine sulfate. In this technique, a nonpolar stationary phase (typically C8 or C18) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

For the analysis of hyoscyamine, which is a polar compound, the mobile phase composition is critical. It often consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile or methanol (B129727). brieflands.com The pH of the buffer is adjusted to control the ionization state of hyoscyamine, thereby influencing its retention on the column. For instance, a method for separating hyoscyamine sulfate, benzoic acid, and phenyl salicylate utilizes a mobile phase of water, acetonitrile, and trifluoroacetic acid (TFA) for baseline separation. sielc.com Another approach uses a Primesep 200 column, which has embedded acidic ionizable groups, with a mobile phase of acetonitrile and 0.1% phosphoric acid (H3PO4) for effective retention and analysis. sielc.com

ParameterMethod 1 brieflands.comMethod 2 sielc.com
Stationary Phase Eurospher C18 (Reversed Phase)Primesep 200 (Mixed-Mode)
Mobile Phase Acetonitrile and Triethylammonium phosphate buffer (pH 6.2) (25:75)Acetonitrile (40%) and 0.1% Phosphoric Acid
Detection UV at 210 nmUV at 270 nm
Flow Rate 1.0 mL/min0.5 mL/min

This table presents examples of reversed-phase HPLC conditions for hyoscyamine analysis.

Ion-pair chromatography is a variation of RP-HPLC that is particularly useful for separating ionic or highly polar compounds like hyoscyamine sulfate that show poor retention in conventional RP-HPLC. technologynetworks.com This technique involves adding an ion-pairing reagent to the mobile phase. thermofisher.comcoconote.app The reagent is typically a large ionic molecule with a hydrophobic region and a charge opposite to that of the analyte. thermofisher.com This forms a neutral ion pair with the analyte, which increases its hydrophobicity and enhances its retention on the reversed-phase column. technologynetworks.com

For the analysis of tropane (B1204802) alkaloids, including hyoscyamine/atropine (B194438), an ion-pairing HPLC system can effectively differentiate between major alkaloids. nih.gov For instance, a mobile phase containing tetramethylammonium phosphate has been used to separate hyoscyamine or atropine from scopolamine (B1681570). researchgate.net The selection of the counterion (e.g., perchlorate, sulfate, phosphate) and its concentration are key parameters for optimizing the separation. sdstate.edu

ParameterResearch Finding nih.gov
Technique Reversed-phase HPLC with ion-pairing
Application Quantitation of atropine sulfate and scopolamine hydrobromide in tablets
Benefit Capable of differentiating major tropane alkaloids (except atropine-hyoscyamine optical isomers) and separating degradation products like tropic acid
Detection UV at 230 nm
Detection Limit < 0.5 µg alkaloid per injection

This table summarizes the application of ion-pair HPLC for tropane alkaloid analysis.

Hyoscyamine is the levorotatory (-)-enantiomer of atropine, while the dextrorotatory (+)-enantiomer is significantly less pharmacologically active. Therefore, assessing the enantiomeric purity is crucial. unife.it Chiral HPLC is the gold standard for separating enantiomers. unife.itchromatographyonline.com This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chromatographyonline.com

Several CSPs have been successfully employed for the enantioseparation of hyoscyamine. Polysaccharide-based stationary phases, such as Chiralpak® AY-3, have demonstrated effective chiral resolution. One study achieved a resolution (Rs) of 1.59 in 6.5 minutes using an ethanol mobile phase containing 0.05% diethylamine. Another approach utilized an αl-acid glycoprotein (B1211001) (AGP) column as the CSP, achieving a stereochemical separation factor of 1.29 and a resolution factor of 1.60 for hyoscyamine sulfate. research-nexus.netresearchgate.net

ParameterMethod 1 Method 2 research-nexus.net
Stationary Phase Chiralpak® AY-3 (polysaccharide-based)αl-acid glycoprotein (AGP)
Mobile Phase Ethanol with 0.05% diethylamineIsocratic mobile phase (details proprietary)
Resolution (Rs) 1.591.60
Separation Factor (α) Not specified1.29
Analysis Time 6.5 minutesNot specified

This table compares two different chiral HPLC methods for the enantiomeric separation of hyoscyamine.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. shimadzu.comscioninstruments.com It is a highly sensitive and specific technique for the quantitative analysis of volatile or semi-volatile compounds. emerypharma.com Although hyoscyamine itself is not sufficiently volatile for direct GC analysis, it can be analyzed after a derivatization step to increase its volatility. emerypharma.com

GC-MS has been successfully used for the quantitative determination of l-hyoscyamine (B7768854) in plant materials. researchgate.nettubitak.gov.tr The method typically involves extraction of the alkaloid, followed by analysis on a capillary column. The mass spectrometer provides definitive identification based on the mass spectrum of the compound and its fragments, while the chromatographic peak area allows for precise quantification. shimadzu.com One study reported a limit of detection of 3.125 µg/mL and a limit of quantification of 6.25 µg/mL for hyoscyamine using a capillary GC-MS method. researchgate.netresearchgate.nettubitak.gov.tr

ParameterResearch Finding researchgate.nettubitak.gov.tr
Instrumentation Varian-Chrompack 3800 GC coupled to a Saturn 2000 MS
Column Chrompack WCOT-Fused Silica CP-Sil 5CB capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium
Ionization Electron Impact (EI) at 70 eV
Limit of Detection (LOD) 3.125 µg/mL
Limit of Quantification (LOQ) 6.25 µg/mL

This table details the parameters of a validated GC-MS method for the quantitative analysis of l-hyoscyamine.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally powerful technique for trace analysis, offering high sensitivity and selectivity. mdpi.com It is the method of choice for quantifying low concentrations of hyoscyamine in complex biological matrices such as plasma, serum, and urine. nih.govnih.govpensoft.net

The method involves separating the analyte from matrix components using HPLC, followed by ionization (typically electrospray ionization - ESI) and detection by a tandem mass spectrometer. The mass spectrometer is operated in Selected Reaction Monitoring (SRM) mode, where a specific precursor ion for hyoscyamine (e.g., m/z 290.1) is selected and fragmented, and a specific product ion (e.g., m/z 124.1) is monitored. nih.gov This provides excellent specificity and minimizes interferences. A validated LC-MS/MS method for l-hyoscyamine in human plasma demonstrated good linearity in the concentration range of 20.0–400 pg/mL. nih.gov Another study for hyoscyamine and scopolamine in human serum and urine reported a detection limit of 0.02 ng/mL with recoveries between 86.0% and 105%. nih.gov

ParameterMethod 1 (Human Plasma) nih.govMethod 2 (Human Serum & Urine) nih.gov
Technique LC-MS/MSLC-MS/MS
Column Chiral MZ column (for l-hyoscyamine)ODS column
Ionization Not specifiedPositive Ion Mode
Detection Mode Not specifiedSelected Reaction Monitoring (SRM)
Linear Range 20.0–400 pg/mLNot specified
Detection Limit Not specified0.02 ng/mL
Recovery Accuracy: -2.7% to 4.5%86.0–105%

This table presents findings from LC-MS/MS methods developed for the trace analysis of hyoscyamine in biological fluids.

Spectroscopic Approaches for Detection and Identification

Spectroscopic methods are fundamental in the qualitative and quantitative analysis of hyoscyamine sulfate. These techniques provide insights into its electronic structure, functional groups, and atomic connectivity, enabling both its identification in various matrices and the detailed elucidation of its molecular framework.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Research has identified several absorption maxima (λmax) for hyoscyamine and its sulfate salt. In methanol, hyoscyamine exhibits absorption peaks at 252 nm, 258 nm, and 264 nm nih.gov. For analytical purposes, particularly when coupled with separation techniques like high-performance liquid chromatography (HPLC), specific wavelengths are chosen for detection. Common detection wavelengths used in liquid chromatography methods include 205 nm and 220 nm oup.comnih.govresearchgate.netresearchgate.net. The selection of a specific wavelength often depends on the sample matrix and the desired sensitivity of the assay.

Table 1: UV Absorption Maxima for Hyoscyamine Sulfate

Wavelength (λmax) Solvent/Method Reference
205 nm Liquid Chromatography researchgate.net
220 nm Liquid Chromatography oup.comnih.govresearchgate.net
252 nm Methanol nih.gov
258 nm Methanol nih.gov

Fluorescence Spectroscopy for Sensitive Detection

Fluorescence spectroscopy offers a highly sensitive alternative for the detection of hyoscyamine sulfate. When coupled with liquid chromatography, this technique can achieve lower detection limits compared to UV absorbance. A multilaboratory study demonstrated a robust method using fluorescence detection with an excitation wavelength of 255 nm and an emission wavelength of 285 nm oup.comnih.govresearchgate.net.

Further advancements in sensitive detection have led to the development of fluorescence-based immunoassays. For instance, a fluorescent microsphere-based immunochromatographic assay has been developed for the rapid and sensitive determination of hyoscyamine rsc.org. This method achieved a cut-off limit of 10 ng mL⁻¹ in buffer solutions and 20 ng mL⁻¹ in complex samples like pork, pig urine, and honey, with the analysis completed within 10 minutes rsc.org. Such methods are particularly suitable for on-site screening and rapid screening applications due to their simplicity and high sensitivity rsc.org.

Table 2: Fluorescence Detection Parameters for Hyoscyamine Sulfate

Technique Excitation Wavelength Emission Wavelength Application Reference
Liquid Chromatography 255 nm 285 nm Quantification in commercial products oup.comnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of hyoscyamine sulfate. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR spectra help in identifying the different types of protons and their connectivity within the molecule. ¹³C NMR spectroscopy is particularly powerful for determining the enantiomeric ratio of hyoscyamine, which tends to racemize to form atropine researchgate.net. Due to the large spectral width and singlet signals, ¹³C NMR is often more suitable than ¹H NMR for this purpose researchgate.netresearchgate.net. The use of a chiral lanthanide shift reagent in combination with trifluoroacetic acid can effectively resolve the signals of the two enantiomers (S-(-)-hyoscyamine and R-(+)-hyoscyamine), allowing for accurate calculation of the enantiomeric ratio researchgate.net. This method has been successfully applied to both pure compounds and crude plant extracts, confirming S-(-)-hyoscyamine as the unique enantiomer in Datura stramonium extracts researchgate.net.

Crystallographic Analysis and Solid-State Characterization

Crystallographic techniques provide precise information about the three-dimensional arrangement of atoms and molecules in the solid state. For hyoscyamine sulfate, these methods have been crucial in defining its crystal structure, molecular conformation, and intermolecular interactions.

X-Ray Diffraction Studies (e.g., Single-Crystal and Powder Diffraction)

X-ray diffraction (XRD) is the definitive method for determining the crystal structure of a solid compound carleton.edu. While single-crystal XRD provides the most detailed structural information, obtaining suitable single crystals can be challenging. For hyoscyamine sulfate, its crystal structure was solved and refined using high-resolution synchrotron X-ray powder diffraction data, a powerful technique for analyzing microcrystalline materials cambridge.orgresearchgate.netresearchgate.netcambridge.org.

These studies revealed that, contrary to its traditional description as a dihydrate, hyoscyamine sulfate crystallizes as a monohydrate cambridge.orgresearchgate.netcambridge.org. The compound crystallizes in the monoclinic space group P2₁ cambridge.orgresearchgate.netcambridge.org. The detailed crystallographic data are summarized in the table below.

Table 3: Crystallographic Data for Hyoscyamine Sulfate Monohydrate

Parameter Value Reference
Formula (C₁₇H₂₄NO₃)₂(SO₄)(H₂O) cambridge.orgresearchgate.net
Crystal System Monoclinic cambridge.orgresearchgate.netcambridge.org
Space Group P2₁ cambridge.orgresearchgate.netcambridge.org
a (Å) 6.60196(2) cambridge.orgresearchgate.netcambridge.org
b (Å) 12.95496(3) cambridge.orgresearchgate.netcambridge.org
c (Å) 20.93090(8) cambridge.orgresearchgate.netcambridge.org
β (°) 94.8839(2) cambridge.orgresearchgate.netcambridge.org
Volume (ų) 1783.680(5) cambridge.orgresearchgate.netcambridge.org

Conformational Analysis and Hydrogen Bonding Networks

The crystal structure analysis of hyoscyamine sulfate monohydrate provides significant insights into its conformational flexibility and the intricate network of hydrogen bonds that stabilize the crystal lattice mdpi.com. The asymmetric unit of the crystal contains two independent hyoscyamine cations, a sulfate anion, and one water molecule cambridge.orgcambridge.org.

The two hyoscyamine cations exhibit different conformations, which are calculated to have similar energies, with one being close to the minimum-energy conformation cambridge.orgresearchgate.netcambridge.org. This conformational difference highlights the molecule's flexibility.

Hydrogen bonds are a prominent feature of the crystal structure, creating a complex three-dimensional network cambridge.orgcambridge.org.

Each of the protonated nitrogen atoms in the tropane ring of the two cations acts as a hydrogen bond donor to the sulfate anion cambridge.orgresearchgate.netcambridge.org.

The hydroxyl group of one hyoscyamine cation donates a hydrogen bond to the sulfate anion cambridge.orgresearchgate.netcambridge.org.

The hydroxyl group of the second hyoscyamine cation acts as a donor to the water molecule cambridge.orgresearchgate.netcambridge.org.

The water molecule, in turn, donates hydrogen bonds to two different sulfate anions cambridge.orgresearchgate.netcambridge.org.

Method Validation and Quality Assurance in Research Settings

Method validation is a critical component of quality assurance in analytical research, establishing that the performance characteristics of a method are suitable and reliable for its intended application. For Hyoscyamine sulfate, rigorous validation ensures that data generated across different studies and laboratories are accurate, reproducible, and fit for purpose. This process involves a series of experiments to evaluate multiple performance parameters, confirming that the methodology consistently provides meaningful and dependable results.

Accuracy, Precision, and Linearity Studies

The fundamental parameters of accuracy, precision, and linearity are essential for validating quantitative analytical methods for Hyoscyamine sulfate.

Accuracy refers to the closeness of a measured value to a standard or known true value. It is often expressed as the percent recovery of the analyte. For l-hyoscyamine in human plasma, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method demonstrated accuracy with a relative error (RE) ranging from -4.5% to +2.5% for between-run analysis and -3.3% to +5.1% for within-run analysis nih.gov. Another study using LC-MS/MS reported accuracy values between -2.7% and 4.5% lgcstandards.com.

Precision measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). One validated LC-MS/MS method showed between-run precision of 1.2% to 5.0% RSD and within-run precision of 1.9% to 3.4% RSD nih.gov. A separate analysis reported precision within a 6.3% coefficient of variation lgcstandards.com.

Linearity establishes the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. A robust linear relationship is crucial for accurate quantification. Various studies have established the linearity of methods for Hyoscyamine sulfate and its related forms over different concentration ranges, consistently yielding high correlation coefficients (r) or coefficients of determination (r²), indicating a strong fit to the linear model. For example, an Ultra-Fast Liquid Chromatography (UFLC) method was linear over the range of 18-112.5 µg/mL with a correlation coefficient of 0.99873 nih.gov.

The table below summarizes findings from several studies on the validation of analytical methods for Hyoscyamine sulfate and its related forms.

MethodAnalyte FormLinearity RangeAccuracy (%RE)Precision (%RSD/CV)
LC/MS/MSl-hyoscyamine20-500 pg/mL-4.5 to +5.11.2 to 5.0
LC-MS/MSl-hyoscyamine20.0-400 pg/mL-2.7 to +4.5< 6.3
UFLCHyoscyamine sulfate18-112.5 µg/mLNot ReportedNot Reported
HPLCS-hyoscyamine sulfate1-10 µg/mLNot ReportedNot Reported

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination

The sensitivity of an analytical method is characterized by its Limit of Detection (LOD) and Limit of Quantification (LOQ).

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. The Limit of Quantification (LOQ) , also referred to as the Lower Limit of Quantification (LLOQ), is the lowest concentration of an analyte that can be determined with acceptable levels of precision and accuracy.

The determination of these limits is crucial, particularly for trace analysis or when analyzing biological samples where concentrations of Hyoscyamine sulfate may be very low. The reported LOD and LOQ for Hyoscyamine sulfate vary significantly depending on the analytical technique employed and the sample matrix. For instance, highly sensitive electrochemical sensors and LC-MS/MS methods can achieve much lower detection and quantification limits compared to standard HPLC-UV methods.

A selection of reported LOD and LOQ values for Hyoscyamine and its related forms from various analytical methods is presented in the following table.

MethodAnalyte FormLimit of Detection (LOD)Limit of Quantification (LOQ)
Electrochemical Sensorl-hyoscyamine0.45 nM1.5 nM
RP-UPLCThis compound0.0033 µg/mL0.0102 µg/mL
HPLCS-hyoscyamine sulfate0.156 µg/mL0.515 µg/mL
Capillary GC-MSHyoscyamine3.125 µg/mL6.25 µg/mL

Inter-Laboratory Validation Studies

Inter-laboratory validation, also known as a collaborative study or proficiency testing, is the highest level of method validation. This process involves multiple laboratories analyzing identical samples to assess the reproducibility of an analytical method. The primary goal is to determine how well the method performs in different environments, with different analysts, equipment, and reagent sources. Successful inter-laboratory validation demonstrates that a method is robust, reliable, and transferable.

The key parameters evaluated in such studies are:

Repeatability: The precision obtained under the same operating conditions over a short interval of time within a single laboratory.

Reproducibility: The precision obtained under varying conditions, specifically between different laboratories. This metric is crucial for standardizing a method for widespread use.

Preclinical Pharmacokinetic and Pharmacodynamic Research in Animal Models

Absorption Characteristics in Various Animal Species

Hyoscyamine (B1674123) is generally well absorbed from the gastrointestinal tract and mucous membranes. hhs.gov However, detailed oral pharmacokinetic parameters in common laboratory animals like rats and dogs are not extensively documented in publicly available literature. Most quantitative data pertains to parenteral administration.

In dogs, administration of atropine (B194438) via non-gastrointestinal routes leads to rapid absorption. Following endobronchial administration (0.02 mg/kg), a maximal plasma concentration (Cmax) of 40.0 ± 7.8 ng/mL was observed. nih.gov Intramuscular injection in sheep resulted in rapid absorption, with the time to reach maximum plasma concentration (Tmax) for l-hyoscyamine (B7768854) being 8.7 minutes. europa.eu A separate study in sheep receiving a 0.02 mg/kg intramuscular dose of atropine sulphate reported a Cmax of 7.1 ng/mL and an absorption half-life of 2.7 minutes. europa.eu

The age of the animal model can also influence absorption rates. Studies in dogs using subcutaneous injections of tritium-labeled atropine showed that maximal plasma concentrations were reached after 0.5 hours in adult dogs and those three months old, while it took 1 to 1.5 hours in newborn puppies.

Table 5.1: Pharmacokinetic Absorption Parameters of Hyoscyamine/Atropine in Various Animal Species (Non-Oral Routes) This table is interactive. Users can sort columns by clicking on the headers.

Animal Species Compound Route of Administration Tmax (Time to Peak) Cmax (Peak Concentration)
Dog Atropine Endobronchial - 40.0 ± 7.8 ng/mL
Sheep L-Hyoscyamine Intramuscular 8.7 min -
Sheep Atropine Intramuscular 13.6 min 7.1 ng/mL
Puppy (Newborn) Atropine Subcutaneous 1 - 1.5 hr -

Tissue Distribution and Organ-Specific Accumulation in Animal Models

Once absorbed, hyoscyamine sulfate (B86663) is distributed widely throughout the body. hpra.ie It is known to cross the blood-brain barrier and the placental barrier. europa.eu

Autoradiography studies with radiolabeled atropine have provided more specific details on its distribution. In a study on mice receiving intravenous or intraperitoneal injections, the highest levels of radioactivity were found in the kidney, liver, intestines, and lungs, while the brain had the lowest concentration. europa.eu This study also suggested potential entero-hepatic circulation, which may delay the complete removal of the compound and its metabolites from the body. europa.eu

Research focusing on ocular distribution in rabbits after topical application of [3H]-atropine revealed the highest concentration in the cornea, followed by the sclera, iris/ciliary body, aqueous humor, choroid, and retina. The vitreous body showed the lowest concentration. Studies have also noted that pigmented tissues, such as the iris, can accumulate the drug, a phenomenon linked to melanin (B1238610) binding. nih.gov

Biotransformation Pathways and Metabolite Identification

The biotransformation of hyoscyamine is primarily hepatic through enzymatic hydrolysis. nih.govdrugbank.com

There is significant interspecies variation in the metabolism of hyoscyamine, largely due to the presence or absence of a specific enzyme. Some, but not all, rabbits possess a serum carboxylesterase known as atropinesterase, which efficiently hydrolyzes atropine into its constituent parts, tropine (B42219) and tropic acid. bioflux.com.roresearchgate.netbioflux.com.ro This enzyme activity makes these rabbits particularly resistant to the toxic effects of belladonna alkaloids. vetscraft.com This specific atropinesterase activity has not been observed in the serum of other species, including humans, monkeys, goats, dogs, or guinea pigs. researchgate.net In these other species, hydrolysis still occurs but is thought to be mediated by other, less specific carboxylesterases. bioflux.com.ro While the involvement of cytochrome P450 (CYP) enzymes is a common pathway for many drugs, specific CYP isozymes responsible for hyoscyamine metabolism in animal models like rats and dogs have not been extensively detailed in the literature. frontiersin.org

The principal metabolic pathway for hyoscyamine is hydrolysis, which cleaves the ester bond to yield tropine and tropic acid. nih.govbioflux.com.ro In addition to these primary metabolites, other metabolic products have been identified, including noratropine (B1679849) and atropine-N-oxide. nih.gov The formation of glucuronide conjugates has also been reported, although some studies on atropine metabolism in rodents did not detect such conjugates, suggesting this pathway may be species-dependent. europa.euresearchgate.net

Excretion Kinetics and Elimination Routes in Animal Models

Hyoscyamine and its metabolites are eliminated from the body primarily through renal excretion. hpra.ie A substantial portion of the drug, estimated between 30% and 50%, is excreted unchanged in the urine. hpra.ie

Studies using radiolabeled atropine in mice demonstrated that excretion is relatively comprehensive, with 60% of the injected radioactivity excreted within 3 hours and up to 95% after 60 hours. europa.eu In sheep that received an intramuscular dose of l-hyoscyamine, 34% of the dose was recovered in the urine within 6 hours. europa.eu

Half-Life Determination and Compartmental Modeling in Animal Pharmacokinetics

The elimination half-life of hyoscyamine varies significantly across different animal species and can be influenced by the route of administration.

In dogs, the elimination half-life of atropine was found to be approximately 39.3 minutes following endobronchial administration and 28.0 minutes after endotracheal administration. nih.gov In sheep, the elimination half-life of l-hyoscyamine after an intramuscular dose was 2.43 hours, while the half-life for the racemic mixture (atropine) was 1.6 hours in a separate study. europa.eu A study in rats noted that the terminal half-life of atropine was higher than that of the related compound ipratropium, but a specific value was not provided. nih.gov

Pharmacokinetic modeling has been applied to describe the behavior of atropine. In horses, a two-compartment model was used to characterize the concentration-time data of atropine. researchgate.netresearchgate.net This model helped estimate parameters such as the volume of distribution and clearance rates. researchgate.net Furthermore, physiologically based pharmacokinetic (PBPK) models, specifically an Ocular Compartment Absorption and Transit (OCAT™) model, have been developed to describe the ocular distribution of atropine in rabbits. simulations-plus.comnih.gov These models allow for the extrapolation of pharmacokinetic characteristics between species based on physiological and anatomical differences. simulations-plus.com

Table 5.2: Elimination Half-Life of Hyoscyamine/Atropine in Various Animal Species This table is interactive. Users can sort columns by clicking on the headers.

Animal Species Compound Route of Administration Elimination Half-Life (t½)
Dog Atropine Endobronchial 39.3 ± 5.2 min
Dog Atropine Endotracheal 28.0 ± 7.9 min
Sheep L-Hyoscyamine Intramuscular 2.43 hours
Sheep Atropine Intramuscular 1.6 hours

Drug-Drug Interaction Studies in Animal Models (Focus on Pharmacokinetic and Pharmacodynamic Interactions)

Preclinical research on the drug-drug interactions of hyoscyamine sulfate in animal models is limited, with a notable scarcity of studies detailing specific pharmacokinetic and pharmacodynamic interaction data. Much of the understanding is extrapolated from the broader class of anticholinergic drugs or from studies on atropine, the racemic mixture of which hyoscyamine is the active levo-isomer. researchgate.net Direct, in-depth investigations into how hyoscyamine sulfate affects or is affected by other compounds in animal models are not extensively documented in publicly available scientific literature.

Animal models are crucial in the preclinical phase of drug development to assess potential drug-drug interactions (DDIs). nih.gov These studies help in understanding how co-administration of drugs might alter their absorption, distribution, metabolism, and excretion (ADME) profiles, which constitutes a pharmacokinetic interaction, or how their combined pharmacological effects might be enhanced or diminished, which is known as a pharmacodynamic interaction.

While specific data for hyoscyamine sulfate is sparse, general principles of anticholinergic interactions have been noted. For instance, antacids may interfere with the absorption of anticholinergics like hyoscyamine sulfate. nih.govresearchgate.net This is a presumed pharmacokinetic interaction where the antacid alters the gastrointestinal environment, potentially reducing the absorption of hyoscyamine sulfate.

Pharmacodynamically, the co-administration of hyoscyamine sulfate with other drugs possessing anticholinergic properties is expected to result in additive effects. nih.govpdr.net This synergistic action could lead to an intensified anticholinergic response. Animal studies investigating such combinations are designed to monitor for exaggerated effects like severe mydriasis, tachycardia, or gastrointestinal hypomotility.

The metabolism of many drugs is mediated by the cytochrome P450 (CYP) enzyme system in the liver. nih.gov Preclinical animal studies are essential for identifying which CYP enzymes are involved in a drug's metabolism and whether the drug can induce or inhibit these enzymes, thereby causing drug-drug interactions. nih.gov However, specific in vivo animal studies detailing the interaction of hyoscyamine sulfate with CYP enzymes are not prominently reported.

Due to the limited availability of specific preclinical drug-drug interaction studies for hyoscyamine sulfate in animal models, the following data tables are representative examples based on the type of data that would be collected in such studies, as informed by research on related compounds like atropine.

Table 1: Hypothetical Pharmacokinetic Drug-Drug Interaction Study of Hyoscyamine Sulfate in a Rodent Model

Interacting DrugAnimal ModelHyoscyamine Sulfate DoseInteracting Drug DoseChange in Hyoscyamine Sulfate CmaxChange in Hyoscyamine Sulfate AUCChange in Hyoscyamine Sulfate Clearance
Drug X (CYP3A4 Inhibitor)Rat1 mg/kg10 mg/kgIncreasedIncreasedDecreased
Drug Y (P-gp Inducer)Mouse1 mg/kg20 mg/kgDecreasedDecreasedIncreased

This table is for illustrative purposes only, as specific preclinical data for hyoscyamine sulfate is not available.

Table 2: Hypothetical Pharmacodynamic Drug-Drug Interaction Study of Hyoscyamine Sulfate in a Rabbit Model

Interacting DrugAnimal ModelHyoscyamine Sulfate Effect MonitoredObservation
Drug Z (Another Anticholinergic)RabbitHeart RateSynergistic increase in heart rate
Drug A (Cholinergic Agonist)RabbitSalivary SecretionAntagonistic effect; hyoscyamine sulfate blocks the secretagogue effect of Drug A

This table is for illustrative purposes only, as specific preclinical data for hyoscyamine sulfate is not available.

Advanced Computational and Theoretical Studies

Molecular Docking and Dynamics Simulations of Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as Hyoscyamine (B1674123), and its protein receptor.

Molecular Docking Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This method evaluates the binding affinity by calculating a scoring function, which estimates the strength of the interaction, often represented as binding energy. mdpi.com

In one study, the binding potential of Hyoscyamine was investigated against various molecular targets of the SARS-CoV-2 virus using molecular docking. researchgate.net The study revealed that Hyoscyamine could interact with several key viral proteins. For instance, its interaction with the post-fusion conformation of the spike glycoprotein (B1211001) showed a strong binding energy of -8.14 kcal/mol. researchgate.net The binding energies with other viral proteins were also calculated, indicating a potential for interaction. researchgate.net These docking studies help identify the specific amino acid residues within the protein's binding pocket that are crucial for the interaction. researchgate.net

Table 1: Molecular Docking of Hyoscyamine with SARS-CoV-2 Protein Targets

Target Protein Binding Energy (kcal/mol) Key Interacting Residues
Spike Glycoprotein (post-fusion) -8.14 Not specified
Spike Glycoprotein (open state) -6.0 Not specified
Replicase Polyprotein 1ab -6.1 Not specified
Replicase Polyprotein 1a -6.0 Trp218, Asn221, Leu271
Protein 3a -6.1 Not specified
Non-structural Protein 10 -6.1 Not specified
Non-structural Protein 8 -5.9 Not specified
Spike Glycoprotein (closed state) -5.7 Not specified
Receptor Binding Domain -5.4 Thr376, Val407, Ala411, Val433, Tyr508
Non-structural Protein 12 -5.4 Not specified
Non-structural Protein 7 -5.3 Not specified
Non-structural Protein 6 -5.2 Not specified
Protein 7a -4.4 Not specified
Protein 9b -4.4 Not specified
Small Envelope Protein -2.2 Lys63, Asn64
Membrane Protein -0.7 Gly

Data sourced from a study on the interaction potential of natural leads against SARS-CoV-2 targets. researchgate.net

Molecular Dynamics (MD) Simulations While docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view of the complex over time. youtube.com These simulations model the movements and interactions of atoms and molecules, providing detailed information on the conformational changes of both the ligand and the receptor upon binding. youtube.com By simulating the solvated ligand-receptor complex, MD can be used to assess the stability of the docked pose, analyze fluctuations in the protein structure, and calculate binding free energies with greater accuracy. uu.nlmdpi.com For a molecule like Hyoscyamine sulfate (B86663), MD simulations can elucidate the dynamic behavior of the ligand in the binding site of muscarinic receptors, revealing the stability of key hydrogen bonds and hydrophobic interactions over time, which is crucial for its antagonist activity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. youtube.com The fundamental principle is that the structural properties of a molecule, such as its electronic, hydrophobic, and steric characteristics, determine its activity. youtube.com

The QSAR process typically involves:

Data Set Selection: A series of Hyoscyamine analogs with known biological activities (e.g., binding affinity for a specific muscarinic receptor subtype) would be compiled.

Descriptor Calculation: Various physicochemical properties, known as molecular descriptors, are calculated for each analog. These can include 1D descriptors (e.g., molecular weight), 2D descriptors (e.g., connectivity indices), and 3D descriptors (e.g., molecular shape). youtube.com

Model Development: Statistical techniques, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity. youtube.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation methods to ensure its robustness and reliability. mdpi.com

For Hyoscyamine sulfate, a validated QSAR model could be invaluable for predicting the activity of newly designed, unsynthesized derivatives. mdpi.com By analyzing the model, researchers can identify which structural features are most important for enhancing receptor antagonism or improving selectivity, thereby guiding the rational design of more potent and targeted therapeutic agents. youtube.commdpi.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. als-journal.com It is a powerful tool for calculating a wide range of molecular properties with high accuracy, providing insights that are complementary to experimental data. als-journal.com

For Hyoscyamine sulfate, DFT calculations can be applied to:

Geometry Optimization: Determine the most stable three-dimensional conformation of the molecule by finding the lowest energy arrangement of its atoms. This provides precise information on bond lengths, bond angles, and dihedral angles. als-journal.com

Electronic Properties: Calculate the distribution of electron density and related properties. This includes generating molecular electrostatic potential (MEP) maps, which visualize the regions of positive and negative charge on the molecular surface, indicating sites prone to electrophilic or nucleophilic attack. als-journal.com

Orbital Analysis: Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Spectroscopic Prediction: Simulate theoretical vibrational spectra (e.g., IR and Raman), which can be compared with experimental spectra to confirm the molecular structure. als-journal.com

By elucidating the fundamental electronic and structural characteristics of Hyoscyamine sulfate, DFT provides a theoretical foundation for understanding its reactivity and its mode of interaction with biological receptors.

Virtual Screening and Design of Novel Analogs or Derivatives

Virtual screening (VS) is a computational technique used in the early stages of drug discovery to search large libraries of chemical compounds to identify those structures that are most likely to bind to a drug target. nih.govyoutube.com This approach significantly reduces the cost and time associated with high-throughput screening (HTS) of physical compounds. youtube.com

Virtual screening strategies applicable to Hyoscyamine sulfate include:

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the target receptor (e.g., a muscarinic acetylcholine (B1216132) receptor). youtube.com Molecular docking is the primary tool used in SBVS, where compounds from a virtual library are systematically docked into the receptor's binding site. medpharmres.com The compounds are then ranked based on their docking scores, and the top-ranking "hits" are selected for further experimental testing. medpharmres.com

Ligand-Based Virtual Screening (LBVS): When the receptor structure is unknown, LBVS can be employed. youtube.com This approach uses the structure of a known active ligand, like Hyoscyamine, as a template. The virtual library is searched for molecules that share similar 2D or 3D features (e.g., shape, pharmacophores) with the template molecule, based on the principle that structurally similar molecules are likely to have similar biological activities. youtube.com

The results from virtual screening provide a set of promising hit compounds. These hits can then serve as starting points for the design of novel analogs of Hyoscyamine. By combining the structural insights from these hits with the knowledge gained from QSAR and DFT studies, medicinal chemists can rationally modify the Hyoscyamine scaffold to optimize its pharmacological profile, aiming for enhanced potency, selectivity, or improved pharmacokinetic properties.

Table 2: List of Compounds Mentioned

Compound Name
Hyoscyamine

Emerging Research Directions and Innovative Applications

Development of Advanced Drug Delivery Systems for Preclinical Investigation

Research into advanced drug delivery systems for hyoscyamine (B1674123) sulfate (B86663) is aimed at modifying its release profile and improving its application in research settings. These innovations move beyond conventional formulations to provide more controlled and targeted delivery for preclinical studies.

One area of development is the creation of orally disintegrating tablets (ODT). nih.gov These formulations are designed to dissolve rapidly in the mouth without the need for water, which can be advantageous for specific experimental models. nih.gov Techniques such as spray drying and tablet molding are employed to create porous tablets that disintegrate quickly. nih.gov

Furthermore, modified-release dosage forms have been developed to allow for nuanced preclinical investigations. These include extended-release capsules and bilayer tablets, which combine immediate-release and controlled-release properties. rsc.orgmdpi.com A bilayer tablet, for instance, can be formulated to release an initial amount of hyoscyamine sulfate immediately, followed by a sustained release of the remaining compound over several hours. rsc.org This allows for the study of both rapid-onset and long-duration effects within a single administration. The development of these systems, including those with immediate and controlled-release components, provides researchers with versatile tools to investigate the compound's pharmacodynamics over specific time courses. mdpi.com

Exploration of Novel Molecular Targets Beyond Muscarinic Receptors

While the principal pharmacological activity of hyoscyamine sulfate is the blockade of muscarinic acetylcholine (B1216132) receptors, emerging research suggests potential interactions with other molecular targets. nih.govwikipedia.orgdrugbank.com These explorations open up new avenues for understanding the compound's broader biological effects.

In addition to neurotransmitter receptors, other potential targets have been identified. The DrugBank database lists adenylate cyclase type 1 as a possible target, with hyoscyamine acting as an inhibitor. drugbank.com Furthermore, a computational in-silico study explored the binding potential of hyoscyamine against various molecular targets of the SARS-CoV-2 virus. researchgate.net The molecular docking analysis predicted a significant binding affinity for the spike glycoprotein (B1211001), suggesting that the compound could be investigated for interactions with viral proteins. researchgate.net

These findings, summarized in the table below, indicate that while hyoscyamine is a classic antimuscarinic agent, its interactions may not be exclusively limited to this receptor family, warranting further investigation into these novel molecular targets.

Potential Novel TargetType of InteractionResearch ContextCitation
Serotonin ReceptorsAntagonismPharmacodynamic studies wikipedia.orgbionity.com
Adenylate cyclase type 1InhibitionDatabase annotation drugbank.com
SARS-CoV-2 Spike GlycoproteinBindingIn-silico molecular docking researchgate.net

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Compound Research

Omics technologies are increasingly being applied to the study of hyoscyamine, providing a systems-level understanding of its biosynthesis, biological effects, and mechanisms of action.

Genomics: Genomic and genetic engineering tools have been pivotal in studying and manipulating the biosynthesis of hyoscyamine. In one study, the CRISPR/Cas9 gene-editing system was used to disrupt the hyoscyamine 6β-hydroxylase (H6H) gene in Atropa belladonna. researchgate.net This manipulation blocked the conversion of hyoscyamine to other alkaloids, resulting in plants with significantly increased hyoscyamine content. researchgate.net In other research, chemical mutagenesis was employed to induce mutations in genes like putrescine N-methyltransferase (PMT) and H6H in Hyoscyamus niger, which led to altered gene expression and changes in the accumulation of hyoscyamine and scopolamine (B1681570). plos.org Comparative genomic studies have also been used to trace the independent evolutionary origins of the tropane (B1204802) alkaloid biosynthetic pathways in different plant families. pnas.org

Proteomics: Proteomic techniques have been used to investigate the proteins involved in hyoscyamine biosynthesis. A small-scale proteomic analysis of Hyoscyamus albus roots under iron deficiency was conducted using two-dimensional gel electrophoresis and MALDI-QIT-TOF mass spectrometry. nih.govnii.ac.jp This research identified a significant decrease in the levels of key iron-dependent enzymes required for tropane alkaloid synthesis, including hyoscyamine 6β-hydroxylase, directly linking environmental stress to the protein machinery of the compound's production pathway. nih.gov

Metabolomics: Untargeted metabolomics has been applied to understand the systemic effects of hyoscyamine exposure. In a study using zebrafish embryos, ultra-high-performance liquid chromatography-quadrupole-Orbitrap high-resolution mass spectrometry (UHPLC-Q-Orbitrap-HRMS) was used to analyze metabolic changes following hyoscyamine exposure. researchgate.netnih.gov The analysis identified 38 significantly altered metabolites, revealing that the compound caused major disturbances in several crucial biochemical pathways, including pyrimidine, purine, histidine, beta-alanine, and glutathione (B108866) metabolism. researchgate.netnih.gov These findings demonstrate the power of metabolomics to uncover the broad metabolic consequences of compound activity beyond its primary receptor target. nih.gov

Omics TechnologyApplication in Hyoscyamine ResearchKey FindingsCitations
Genomics Manipulation of biosynthetic pathways in plants.CRISPR/Cas9-mediated gene disruption of H6H increased hyoscyamine yield. researchgate.net
Proteomics Identification of proteins in the biosynthetic pathway.Iron deficiency reduced the abundance of enzymes like H6H, decreasing hyoscyamine production. nih.govnii.ac.jp
Metabolomics Investigation of systemic toxic effects in a model organism.Hyoscyamine exposure in zebrafish embryos significantly perturbed purine, pyrimidine, and glutathione metabolism. researchgate.netnih.gov

High-Throughput Screening Methodologies for Ligand Discovery

High-throughput screening (HTS) methodologies are instrumental in the discovery of new ligands, including novel tropane alkaloids or compounds that interact with their targets. Virtual high-throughput screening, a computational approach, has been successfully used in the discovery of other alkaloid-like compounds. researchgate.net

One advanced screening approach combines ultra-high performance liquid chromatography-quadrupole time-of-flight tandem mass spectrometry (UPLC-Q-TOF/MS) with virtual calculations and biological evaluation. researchgate.net This integrated method allows for the rapid screening of complex mixtures, such as plant extracts, to identify and characterize active fragments. researchgate.net This "active fragments-guided" strategy can be applied to discover new tropane alkaloids with selective biological activities. researchgate.net

Another relevant technique is ligand fishing, which uses a target macromolecule to "fish out" binding compounds from a complex mixture. drugs.com This affinity-based screening method is particularly well-suited for natural product research, as it can identify specific bioactive compounds without extensive prior purification. drugs.com Magnetic beads can be functionalized with a target receptor and used to isolate potential ligands from a solution, which can then be identified using mass spectrometry. drugs.com Such HTS and affinity-based methods are powerful tools for discovering new chemical entities related to hyoscyamine sulfate or its molecular targets.

Mechanistic Research into Synergistic or Antagonistic Interactions with Other Research Compounds

Investigating the interactions of hyoscyamine sulfate with other compounds is crucial for understanding its complete pharmacological profile. Research has identified both synergistic and antagonistic effects when it is combined with other agents.

A notable synergistic interaction has been observed with opioids. wikipedia.org The combination of hyoscyamine with an opioid can increase the level of analgesia obtained, an effect also seen with other anticholinergic compounds. wikipedia.org Conversely, research into antagonistic interactions has also been conducted. A randomized, double-blind, controlled trial studied the combination of sublingual hyoscyamine sulfate with ketorolac (B1673617) tromethamine for pain associated with ureteral colic. researchgate.net The study concluded that hyoscyamine sulfate did not provide any additional, or synergistic, pain relief when administered with ketorolac, demonstrating a lack of additive effect in this context. researchgate.net

Furthermore, numerous pharmacodynamic interactions have been documented. Due to its anticholinergic mechanism, hyoscyamine can have additive effects when combined with other drugs possessing antimuscarinic properties, such as certain antidepressants and antipsychotics. nii.ac.jpnih.gov It also exhibits pharmacodynamic antagonism with cholinergic agents and certain neuroleptics like haloperidol (B65202) and perphenazine. nih.gov Hyoscyamine is also used as an antidote in cases of poisoning by anticholinesterase agents, where it acts to reverse the muscarinic effects of the toxin. webmd.com

Interacting Compound ClassType of InteractionMechanistic BasisCitation
OpioidsSynergisticEnhanced analgesia wikipedia.org
Ketorolac TromethamineNeutral / No Additive EffectNo additional pain relief in ureteral colic researchgate.net
Other Anticholinergic DrugsSynergisticAdditive blockade of muscarinic receptors nii.ac.jp
Cholinesterase InhibitorsAntagonisticReversal of excessive cholinergic stimulation webmd.com
Haloperidol / PerphenazineAntagonisticPharmacodynamic antagonism nih.gov

Biophysical Characterization of Hyoscyamine Sulfate Interactions with Biological Macromolecules

Biophysical studies provide quantitative data on the binding dynamics between hyoscyamine sulfate and its biological targets. This research is essential for understanding the affinity, selectivity, and thermodynamics of these molecular interactions.

Competition binding assays have established that hyoscyamine has a high affinity for muscarinic acetylcholine receptors. biorxiv.org The antimuscarinic activity is highly stereospecific, with the (-)-enantiomer (hyoscyamine) being approximately 30- to 300-fold more potent than the (+)-enantiomer. biorxiv.org Studies measuring the affinities of hyoscyamine isomers for muscarinic receptors in different tissues, such as guinea-pig atria and ileum, have provided detailed quantitative data on its receptor binding profile. nih.gov

Thermodynamic analysis has also been used to characterize the interactions of hyoscyamine enantiomers. A study on the direct resolution of racemic hyoscyamine sulfate using a chiral stationary phase (αl-acid glycoprotein) performed thermodynamic calculations to determine the enthalpic (ΔH) and entropic (ΔS) contributions to the binding. uliege.be The results indicated that the enantiomeric separation was an enthalpically driven process, providing fundamental insight into the forces governing the chiral recognition of the molecule by a biological macromolecule. uliege.be

Application of Microfluidic and Organ-on-a-Chip Technologies for In Vitro Studies

Microfluidic and organ-on-a-chip (OoC) technologies are emerging as powerful platforms for preclinical in vitro studies, offering more physiologically relevant models than traditional 2D cell cultures. nih.govmdpi.com While specific studies applying these systems to hyoscyamine sulfate are not yet prevalent, the technology holds significant promise for future research into its effects, particularly on the gastrointestinal system.

Gut-on-a-chip models, which are microfluidic devices lined with human intestinal cells, can recapitulate key features of the human gut, such as the epithelial barrier, mucus production, and peristalsis-like mechanical forces. mdpi.commdpi.com These systems often use co-cultures of intestinal epithelial cells (e.g., Caco-2) and mucus-producing goblet cells (e.g., HT29-MTX) to create a more accurate model of the intestinal lining. mdpi.com Researchers have successfully used gut-on-a-chip platforms to model diseases like inflammatory bowel disease (IBD) and to study the effects of specific cytokine triggers on intestinal barrier integrity. mdpi.com

Given that hyoscyamine sulfate is used to treat various gastrointestinal disorders like irritable bowel syndrome and peptic ulcers, these OoC models provide an ideal platform for future mechanistic research. webmd.commedlineplus.gov A gut-on-a-chip could be used to investigate how hyoscyamine sulfate affects intestinal motility, epithelial barrier function, and inflammatory responses in a controlled, human-relevant microenvironment. Furthermore, the high-throughput nature of some microfluidic platforms makes them suitable for screening compounds and studying drug interactions in a more complex biological context than is possible with conventional assays. nih.govbiorxiv.org

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying hyoscyamine sulfate in plant tissues, and how should researchers validate these methods?

  • Methodological Guidance :

  • GC-MS : Use a standard solution (e.g., hyoscyamine sulfate, CAS 620-61-1) for identification by comparing mass spectra and qualifier ions (e.g., m/z 124.1) against libraries like NIST 2007 .
  • HPLC : Pair with univariate ANOVA and correlation analysis (e.g., SPSS 22.0) to statistically compare hyoscyamine content across plant parts (e.g., flowers vs. roots) .
  • LC-MS : Validate extraction protocols using internal standards (e.g., scopolamine-D3 hydrobromide) and confirm alkaloid identity via ESI-MS (m/z 290.18 for hyoscyamine) .
  • USP Compliance : Follow pharmacopeial guidelines (e.g., USP 29) for chromatographic retention time matching and alkaloid extraction using chloroform and ammonium hydroxide .

Q. How does hyoscyamine sulfate content vary across different parts of Datura stramonium, and how should this variability inform sampling strategies?

  • Key Findings :

  • Highest hyoscyamine levels are in flowers, fruits, and leaves (June sampling dates), with lower concentrations in stems and roots .
    • Methodological Recommendations :
  • Stratify sampling by plant part and developmental stage. Use ANOVA to assess significance (P < 0.05) and correlate results with environmental factors (e.g., light exposure) .
  • Standardize harvest times to minimize temporal variability (e.g., prioritize mid-June for peak alkaloid accumulation) .

Q. What are the critical steps in isolating hyoscyamine sulfate from complex biological matrices while ensuring minimal degradation?

  • Protocol Optimization :

  • Macerate plant tissues in water, alkalize with ammonium hydroxide (6 N), and extract with chloroform. Filter and evaporate residues for purity testing .
  • Avoid prolonged exposure to heat or acidic conditions, as tropane alkaloids like hyoscyamine are sensitive to hydrolysis .

Advanced Research Questions

Q. How can response surface methodology (RSM) and desirability optimization (DOM) balance hyoscyamine production with biomass growth in biotechnological systems?

  • Case Study :

  • In Datura stramonium hairy roots, DOM identified 0.06 mM jasmonic acid (24-hour exposure) as optimal, increasing hyoscyamine by 290% without significant biomass inhibition .
    • Methodological Framework :
  • Design a central composite plan with factors like elicitor concentration and exposure duration. Use DOM to reconcile antagonist responses (e.g., alkaloid yield vs. growth metrics) .
  • Validate with GC-MS or HPLC to quantify alkaloid levels and dry weight measurements for biomass .

Q. What experimental strategies can resolve contradictions in hyoscyamine sulfate accumulation data under varying environmental stressors?

  • Approaches :

  • Conduct multivariate analysis (e.g., principal component analysis) to isolate stressor-specific effects (e.g., drought vs. nutrient deficiency) .
  • Replicate studies across multiple growth cycles and use meta-analysis to identify consistent trends .
  • Cross-validate findings with isotopic labeling (e.g., ¹⁴C-tracer studies) to track biosynthesis pathways under stress .

Q. How can researchers optimize hyoscyamine sulfate extraction efficiency for diverse plant tissues while adhering to regulatory standards?

  • Advanced Techniques :

  • Compare Soxhlet extraction, ultrasound-assisted, and microwave methods using USP reference standards for recovery rate validation .
  • Quantify residual solvents (e.g., methanol, chloroform) via GC-MS to ensure compliance with ICH guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.